![molecular formula C13H21N7O2 B5621387 methyl N-[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]-N-cyanoglycinate](/img/structure/B5621387.png)
methyl N-[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]-N-cyanoglycinate
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Description
Synthesis Analysis
The synthesis of related triazine compounds involves multiple steps, including amide coupling, cyclization, and substitution reactions. For instance, a Pd-catalyzed amide coupling followed by oxazole formation via bromination and cyclization has been demonstrated for the synthesis of similar compounds with high optical purity (Magata et al., 2017). Additionally, the synthesis of cyanomethyl-1,3,5-triazine derivatives from chloro-triazine precursors with tert-butyl cyanoacetate showcases the versatility in functionalizing the triazine ring (Kim & Kim, 1996).
Molecular Structure Analysis
The molecular structure of triazine derivatives can be elucidated through various spectroscopic techniques. For example, NMR, HRMS, and FTIR have been used to characterize the structures of synthesized triazine compounds, confirming the presence of expected functional groups and the overall framework of the molecule (Lil, 2015).
Chemical Reactions and Properties
Triazine compounds undergo various chemical reactions, including amine exchange, substitution, and hydrolysis. The reactivity is influenced by the substituents on the triazine ring, as demonstrated by the synthesis of glucuronide conjugates from terbutryn metabolites, indicating phase II metabolism in biological systems (Larsen & Bakke, 1978).
Future Directions
properties
IUPAC Name |
methyl 2-[[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]-cyanoamino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N7O2/c1-6-15-10-16-11(19-13(2,3)4)18-12(17-10)20(8-14)7-9(21)22-5/h6-7H2,1-5H3,(H2,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCJMXKFEOSUJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)N(CC(=O)OC)C#N)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-YL](cyano)amino}acetate |
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